![molecular formula C18H14N2O2S B2433400 3-[(4-甲苯基)甲基]-2-硫代亚甲基-1H-[1]苯并呋喃[3,2-d]嘧啶-4-酮 CAS No. 866873-06-5](/img/no-structure.png)

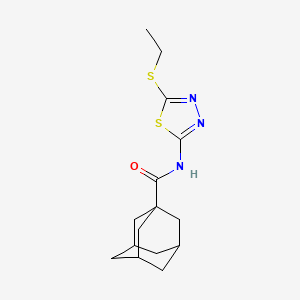

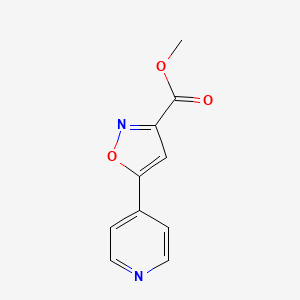

3-[(4-甲苯基)甲基]-2-硫代亚甲基-1H-[1]苯并呋喃[3,2-d]嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

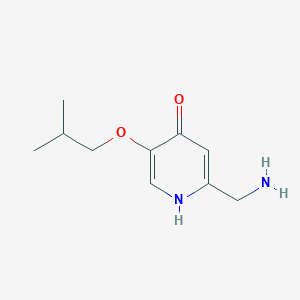

The compound is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings. It has a benzofuro[3,2-d]pyrimidin-4-one core, which is a type of fused ring system that is found in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple ring systems. The benzofuro[3,2-d]pyrimidin-4-one core would likely contribute to the stability of the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions with isocyanates, leading to the formation of ureido intermediates .科学研究应用

合成和化学性质

高效合成衍生物:已使用氮杂-维蒂希反应和其他化学反应合成了苯并呋喃[3,2-d]嘧啶衍生物,包括与指定化合物相关的那些。这些过程通过核磁共振、质谱和红外分析产生了具有确认结构的各种衍生物 (王等人,2019).

晶体结构分析:研究分析了相关化合物的晶体结构,揭示了分子构型和氢键相互作用的细节 (格莱德维尔等人,2003).

生物活性

抗肿瘤活性:某些衍生物显示出有效的抗肿瘤活性。例如,噻吩并[3,2-d]嘧啶衍生物对各种人癌细胞系表现出显着的抗癌作用,与已知的抗癌药物相当 (哈菲兹和埃尔-加扎尔,2017).

抗菌活性:已评估一些合成的类似物对细菌和真菌菌株的抗菌特性,可能有助于开发新的抗菌剂 (帕特尔和帕特尔,2017).

对酶的抑制作用:与指定化学物质密切相关的吡咯并[2,3-d]嘧啶类化合物已被研究为胸苷酸合酶等酶的抑制剂,在癌症治疗中具有潜在应用 (甘吉等人,1996).

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one' involves the reaction of a benzofuro[3,2-d]pyrimidine derivative with a thiol compound in the presence of a base.", "Starting Materials": [ "4-methylbenzaldehyde", "2-aminobenzonitrile", "sodium methoxide", "sulfur", "methyl iodide", "potassium carbonate", "dimethylformamide", "chloroform" ], "Reaction": [ "Step 1: Condensation of 4-methylbenzaldehyde and 2-aminobenzonitrile in the presence of sodium methoxide to form 3-[(4-methylphenyl)methyl]-2-phenyl-1H-benzofuro[3,2-d]pyrimidin-4-one.", "Step 2: Treatment of the benzofuro[3,2-d]pyrimidine derivative with sulfur and methyl iodide in the presence of potassium carbonate and dimethylformamide to introduce a thiol group at the 2-position of the benzofuro[3,2-d]pyrimidine ring, yielding 3-[(4-methylphenyl)methyl]-2-sulfanyl-1H-benzofuro[3,2-d]pyrimidin-4-one.", "Step 3: Oxidation of the thiol group to a sulfone group using chloroform as the oxidizing agent to obtain the final product, 3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one." ] } | |

| 866873-06-5 | |

分子式 |

C18H14N2O2S |

分子量 |

322.38 |

IUPAC 名称 |

3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one |

InChI |

InChI=1S/C18H14N2O2S/c1-11-6-8-12(9-7-11)10-20-17(21)16-15(19-18(20)23)13-4-2-3-5-14(13)22-16/h2-9H,10H2,1H3,(H,19,23) |

InChI 键 |

CNJRVBOBOVRPCQ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

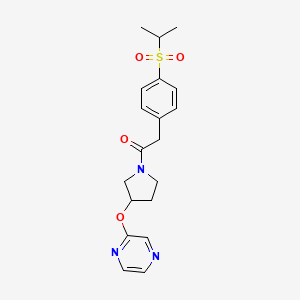

![(1S,5R)-3-Oxabicyclo[3.3.0]octane-2-one](/img/structure/B2433322.png)

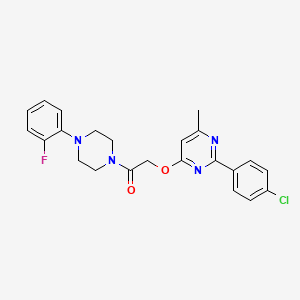

![[(2,4,6-Trimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2433336.png)

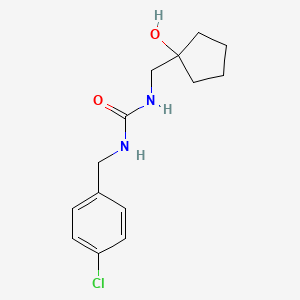

![N-([2,2'-bifuran]-5-ylmethyl)cyclobutanecarboxamide](/img/structure/B2433337.png)

![Methyl (E)-4-[[3-(difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2433340.png)